This compound belongs to the class of amines, specifically cyclopropylamines, and is further classified as a pyridine derivative. Its systematic name reflects its structural components, indicating the presence of both a cyclopropane and a pyridine ring.
The synthesis of N-(pyridin-4-ylmethyl)cyclopropanamine hydrochloride typically involves several steps that integrate cyclopropylamine with pyridine derivatives. One common synthetic route includes:
This method emphasizes the importance of reaction conditions, including temperature control and the choice of solvents, to achieve optimal yields.
The molecular structure of N-(pyridin-4-ylmethyl)cyclopropanamine hydrochloride can be described using its chemical formula . Key features include:
The InChI representation for this compound is InChI=1S/C9H12N2/c1-2-9(1)11-7-8-3-5-10-6-4-8/h3-6,9,11H,1-2,7H2
, which provides a standardized way to describe its structure.
N-(pyridin-4-ylmethyl)cyclopropanamine hydrochloride participates in various chemical reactions:
These reactions highlight the versatility of N-(pyridin-4-ylmethyl)cyclopropanamine hydrochloride as a building block for more complex organic molecules.
The mechanism of action for N-(pyridin-4-ylmethyl)cyclopropanamine hydrochloride involves its interaction with specific biological targets. Research indicates that it may modulate enzyme activity or receptor binding in various biological pathways. The precise pathways are still under investigation but suggest potential applications in pharmacology and biochemistry.
Key physical and chemical properties of N-(pyridin-4-ylmethyl)cyclopropanamine hydrochloride include:
These properties are crucial for understanding its behavior in both laboratory settings and potential applications.
N-(pyridin-4-ylmethyl)cyclopropanamine hydrochloride has several notable applications:
The ongoing research into this compound suggests that it holds promise for future scientific advancements across multiple disciplines.
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0